molecular formula C10H12FNO2 B6312758 2-Fluoro-6-(isopropoxy)benzamide CAS No. 1357624-28-2

2-Fluoro-6-(isopropoxy)benzamide

Cat. No.: B6312758
CAS No.: 1357624-28-2
M. Wt: 197.21 g/mol
InChI Key: FCOVSCGMGCVATC-UHFFFAOYSA-N
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Description

2-Fluoro-6-(isopropoxy)benzamide is a fluorinated and alkoxylated benzamide derivative intended for research and development purposes. Compounds within this chemical class are frequently employed as versatile intermediates and key building blocks in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical discovery . The structural motif of a substituted benzamide is common in medicinal chemistry, and the presence of both fluorine and an isopropoxy group can be strategically utilized to influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby aiding in the optimization of structure-activity relationships (SAR) . Researchers may explore its utility in developing compounds for various biological targets. As a scaffold, it can be used in the synthesis of molecules for high-throughput screening and in the development of potential enzyme inhibitors. This product is strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-fluoro-6-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOVSCGMGCVATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(isopropoxy)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-6-nitrophenol.

    Isopropylation: The hydroxyl group of 2-fluoro-6-nitrophenol is converted to an isopropoxy group using isopropyl iodide in the presence of a base such as potassium carbonate.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas.

    Amidation: Finally, the amine group is converted to a benzamide by reacting with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(isopropoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Oxidation of the isopropoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

    Substitution: Substitution of the fluorine atom can result in various substituted benzamides.

Scientific Research Applications

2-Fluoro-6-(isopropoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(isopropoxy)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The isopropoxy group increases its lipophilicity, allowing it to penetrate cell membranes more effectively. These properties contribute to its potential biological activities.

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of 2-fluoro-6-(isopropoxy)benzamide can be contextualized by comparing it to structurally related benzamides:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Substituents : Benzamide core with a 3,4-dimethoxyphenethylamine side chain.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, melting point 90°C) .
  • No direct biological activity data is provided in the evidence.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)
  • Substituents : 2-hydroxybenzamide with a 3,4-methoxyphenethylamine side chain.
  • Synthesis : Lower yield (34%) and higher melting point (96°C) compared to Rip-B, suggesting steric or electronic challenges in synthesis .
  • Properties : The hydroxyl group improves solubility but may reduce cell permeability relative to the isopropoxy group in the target compound.
2-Bromo-6-isopropoxybenzamide
  • Substituents : Bromine at the 2-position instead of fluorine.
Compound 41 (HCV NS5B Inhibitor)
  • Substituents : this compound core with additional functionalized side chains.
  • Activity : IC₅₀ of 0.5 µM against HCV NS5B, highlighting the critical role of fluorine and isopropoxy groups in optimizing potency .

Key Findings and Trends

Substituent Effects :

  • Fluorine vs. Bromine : Fluorine’s electronegativity enhances binding interactions, whereas bromine may introduce steric bulk and reduce affinity .
  • Isopropoxy vs. Methoxy/Hydroxy : The isopropoxy group improves lipophilicity and membrane permeability compared to polar groups (e.g., -OH, -OCH₃), which may enhance bioavailability .

Synthetic Accessibility :

  • Methoxy-substituted benzamides (e.g., Rip-B) are synthesized with higher yields (80%) than hydroxylated analogues (Rip-D, 34%), suggesting steric or electronic challenges in introducing polar groups .

Biological Activity :

  • Fluorine and isopropoxy groups in compound 41 contribute to sub-micromolar HCV NS5B inhibition, outperforming earlier hits lacking these substituents .

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